2-Phenoxybutanenitrile 2-Phenoxybutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17973189
InChI: InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

2-Phenoxybutanenitrile

CAS No.:

Cat. No.: VC17973189

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxybutanenitrile -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 2-phenoxybutanenitrile
Standard InChI InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Standard InChI Key BQXNOTRHDOVSEF-UHFFFAOYSA-N
Canonical SMILES CCC(C#N)OC1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name 2-Phenoxybutanenitrile denotes a four-carbon chain (butane) with a nitrile (-CN) group at the first carbon and a phenoxy (-O-C₆H₅) group at the second carbon. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol.

Structural Features

  • Nitrile Group: The -CN group confers reactivity typical of nitriles, including participation in nucleophilic additions and reductions.

  • Phenoxy Ether Linkage: The ether oxygen bridges the aromatic phenyl ring to the aliphatic chain, influencing solubility and electronic properties.

  • Stereochemical Considerations: The compound may exhibit stereoisomerism if chiral centers exist, though this depends on synthetic routes.

Synthesis and Production

Proposed Synthetic Routes

While no direct methods for 2-Phenoxybutanenitrile are documented, analogous syntheses suggest viable pathways:

Nucleophilic Substitution

Reaction of 2-bromobutanenitrile with sodium phenoxide:

2-Bromobutanenitrile+NaOPh2-Phenoxybutanenitrile+NaBr\text{2-Bromobutanenitrile} + \text{NaOPh} \rightarrow \text{2-Phenoxybutanenitrile} + \text{NaBr}

This SN2 mechanism would require polar aprotic solvents (e.g., DMF) and elevated temperatures .

Cyanoethylation of Phenol

Condensation of phenol with acrylonitrile derivatives under basic conditions:

PhOH+CH₂=CH-CN2-Phenoxybutanenitrile\text{PhOH} + \text{CH₂=CH-CN} \rightarrow \text{2-Phenoxybutanenitrile}

Catalysts like potassium carbonate may facilitate this Michael addition .

Industrial Feasibility

Scalable production would necessitate optimizing reaction conditions to minimize byproducts such as diaryl ethers or polymerization of acrylonitrile. Continuous-flow reactors could enhance yield and safety .

Physicochemical Properties

Predicted Properties

PropertyValue/Range
Boiling Point240–260°C (est.)
SolubilityMiscible in organic solvents (e.g., ethanol, ether)
Density1.05–1.10 g/cm³
Refractive Index1.48–1.52 (n_D²⁰)

Spectral Characteristics

  • IR Spectroscopy: Strong absorption near 2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • NMR:

    • ¹H NMR: δ 1.8–2.2 (m, 2H, CH₂), δ 3.5–4.0 (m, 1H, OCH), δ 6.8–7.4 (m, 5H, aromatic).

    • ¹³C NMR: δ 118–120 (CN), δ 115–160 (aromatic carbons).

Reactivity and Functionalization

Hydrolysis

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide:

R-CNH2O/H+R-COOHorR-CONH₂\text{R-CN} \xrightarrow{H_2O/H^+} \text{R-COOH} \quad \text{or} \quad \text{R-CONH₂}

Reduction

Catalytic hydrogenation or LiAlH₄ reduces the nitrile to a primary amine:

R-CNLiAlH4R-CH₂NH₂\text{R-CN} \xrightarrow{LiAlH_4} \text{R-CH₂NH₂}

Electrophilic Aromatic Substitution

The phenoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the aromatic ring.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

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